![molecular formula C32H32N2O6 B1352718 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)butanoic acid CAS No. 357271-55-7](/img/structure/B1352718.png)
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)butanoic acid
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Overview
Description
“(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)butanoic acid” is a chemical compound with the CAS Number: 357271-55-7 . It has a molecular weight of 540.62 . The compound is typically stored in a sealed, dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C32H32N2O6/c1-32(2,3)40-31(38)34-18-20(22-10-8-9-15-28(22)34)16-21(17-29(35)36)33-30(37)39-19-27-25-13-6-4-11-23(25)24-12-5-7-14-26(24)27/h4-15,18,21,27H,16-17,19H2,1-3H3,(H,33,37)(H,35,36)/t21-/m0/s1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Cell Cultivation
Fmoc-beta-HomoTrp(Boc)-OH is utilized in cell cultivation due to its ability to form self-assembled nanostructures. These structures can mimic the extracellular matrix, providing a scaffold that supports cell adhesion and growth . This application is particularly valuable in tissue engineering and regenerative medicine.
Bio-Templating
In bio-templating, Fmoc-beta-HomoTrp(Boc)-OH serves as a template for the synthesis of nanomaterials. Its self-assembly properties allow for the creation of well-defined nanostructures that can be used as templates for the deposition of other materials .
Optical Materials
The aromatic fluorenyl rings of Fmoc-beta-HomoTrp(Boc)-OH contribute to its optical properties, making it suitable for the development of optical materials. These materials can be used in sensors, imaging, and as components in optoelectronic devices .
Drug Delivery
The compound’s ability to form hydrogels makes it a candidate for drug delivery applications. Hydrogels can encapsulate therapeutic agents and release them in a controlled manner, which is beneficial for sustained drug release .
Catalysis
Fmoc-beta-HomoTrp(Boc)-OH can be used to create catalytic sites within self-assembled structures. These sites can mimic enzyme active sites and are used in catalyzing various chemical reactions .
Therapeutic Applications
Due to its biocompatibility and ability to form diverse morphologies, Fmoc-beta-HomoTrp(Boc)-OH is explored for its therapeutic potential. It can be used to develop compounds with specific biological activities .
Antibiotic Properties
The self-assembled structures formed by Fmoc-beta-HomoTrp(Boc)-OH can exhibit antimicrobial properties. These structures can disrupt bacterial membranes or inhibit biofilm formation, making them potential candidates for antibiotic development .
Peptide Synthesis
As a main amine protecting group in peptide synthesis, Fmoc-beta-HomoTrp(Boc)-OH is crucial in the production of peptides. It protects the amine group during the synthesis process, allowing for the creation of complex peptide structures .
Safety and Hazards
properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O6/c1-32(2,3)40-31(38)34-18-20(22-10-8-9-15-28(22)34)16-21(17-29(35)36)33-30(37)39-19-27-25-13-6-4-11-23(25)24-12-5-7-14-26(24)27/h4-15,18,21,27H,16-17,19H2,1-3H3,(H,33,37)(H,35,36)/t21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKUZJNYQMKUEN-NRFANRHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)butanoic acid |
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